Propyl [1-(3,5-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate
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Overview
Description
PROPYL 2-{1-[(3,5-DIMETHOXYPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE: is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with a dimethoxyphenyl group and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 2-{1-[(3,5-DIMETHOXYPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable dimethoxybenzyl halide reacts with the piperazine ring.
Acetylation: The final step involves the acetylation of the piperazine derivative using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group in the piperazine ring, converting it to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetate group.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, PROPYL 2-{1-[(3,5-DIMETHOXYPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its structure suggests it could interact with specific biological pathways, offering therapeutic benefits.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which PROPYL 2-{1-[(3,5-DIMETHOXYPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dimethoxyphenyl group may facilitate binding to specific sites, while the piperazine ring can modulate the compound’s overall activity. The acetate moiety may also play a role in the compound’s bioavailability and stability.
Comparison with Similar Compounds
Similar Compounds
- PROPYL 2-{1-[(3,4-DIMETHOXYPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE
- PROPYL 2-{1-[(3,5-DIMETHOXYBENZYL)-3-OXOPIPERAZIN-2-YL}ACETATE
Uniqueness
PROPYL 2-{1-[(3,5-DIMETHOXYPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE is unique due to the specific positioning of the dimethoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the piperazine ring and the acetate moiety also contributes to its distinct properties compared to similar compounds.
Properties
Molecular Formula |
C18H26N2O5 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
propyl 2-[1-[(3,5-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetate |
InChI |
InChI=1S/C18H26N2O5/c1-4-7-25-17(21)11-16-18(22)19-5-6-20(16)12-13-8-14(23-2)10-15(9-13)24-3/h8-10,16H,4-7,11-12H2,1-3H3,(H,19,22) |
InChI Key |
NBEYANNTSSDLHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CC1C(=O)NCCN1CC2=CC(=CC(=C2)OC)OC |
solubility |
>52.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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